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molecular formula C7H18N2 B1583693 N,N,2,2-Tetramethyl-1,3-propanediamine CAS No. 53369-71-4

N,N,2,2-Tetramethyl-1,3-propanediamine

Cat. No. B1583693
M. Wt: 130.23 g/mol
InChI Key: ULDIVZQLPBUHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098208B2

Procedure details

6-Chloro-7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (100 mg) and N,N,2,2-tetramethyl-1,3-propanediamine (2 ml) were heated together in a sealed tube at 70° C. for 16 hours. Cooled and water (5 ml) added. Precipitate filtered, washed (water, ether) and dried. 1H NMR (250 MHz, DMSO) δ 1.20 (6H, s), 2.10 (1H, m), 2.24–2.65 (14H, m), 3.53–3.70 (2H, m), 7.69–7.82 (4H, m), 8.03 (1H,s), 8.70 (2H, m). MS (ES+) MH+=379
Name
6-Chloro-7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH:17]2[CH2:20][CH2:19][CH2:18]2)=[CH:4][C:5]2[N:6]([C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[N:9][N:10]=2)[N:7]=1.[CH3:21][N:22]([CH3:29])[CH2:23][C:24]([CH3:28])([CH3:27])[CH2:25][NH2:26]>O>[CH:17]1([C:3]2[C:2]([NH:26][CH2:25][C:24]([CH3:28])([CH3:27])[CH2:23][N:22]([CH3:29])[CH3:21])=[N:7][N:6]3[C:8]([C:11]4[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=4)=[N:9][N:10]=[C:5]3[CH:4]=2)[CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
6-Chloro-7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Quantity
100 mg
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)C(=NN2)C2=CC=CC=C2)C2CCC2
Name
Quantity
2 mL
Type
reactant
Smiles
CN(CC(CN)(C)C)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled
FILTRATION
Type
FILTRATION
Details
Precipitate filtered
WASH
Type
WASH
Details
washed (water, ether)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(CCC1)C1=CC=2N(N=C1NCC(CN(C)C)(C)C)C(=NN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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